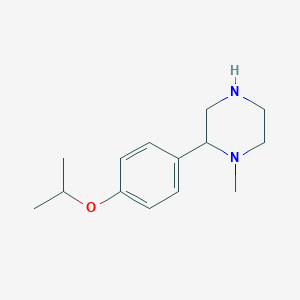
2-(4-Isopropoxyphenyl)-1-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropoxyphenyl)-1-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound this compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a piperazine ring with a methyl substitution.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxyphenyl)-1-methylpiperazine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-isopropoxyphenylamine. This can be achieved by reacting 4-isopropoxyphenol with an appropriate amine source under suitable conditions.
Formation of Piperazine Ring: The next step involves the formation of the piperazine ring. This can be done by reacting 4-isopropoxyphenylamine with ethylene diamine under acidic or basic conditions to form the piperazine ring.
Methylation: The final step involves the methylation of the piperazine ring. This can be achieved by reacting the intermediate compound with methyl iodide or another methylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2-(4-Isopropoxyphenyl)-1-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where the isopropoxy or methyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.
科学研究应用
2-(4-Isopropoxyphenyl)-1-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of piperazine derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-(4-Isopropoxyphenyl)-1-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(4-Isopropoxyphenyl)piperazine: Similar structure but lacks the methyl substitution on the piperazine ring.
2-(4-Methoxyphenyl)-1-methylpiperazine: Similar structure but has a methoxy group instead of an isopropoxy group.
2-(4-Isopropylphenyl)-1-methylpiperazine: Similar structure but has an isopropyl group instead of an isopropoxy group.
Uniqueness
2-(4-Isopropoxyphenyl)-1-methylpiperazine is unique due to the presence of both the isopropoxy group and the methyl substitution on the piperazine ring. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
1-methyl-2-(4-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-13-6-4-12(5-7-13)14-10-15-8-9-16(14)3/h4-7,11,14-15H,8-10H2,1-3H3 |
InChI 键 |
FFXFMEJLEWIEDE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C2CNCCN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


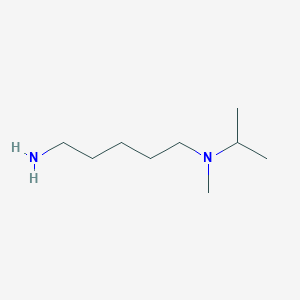
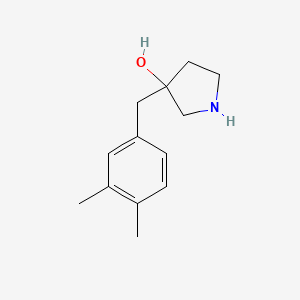
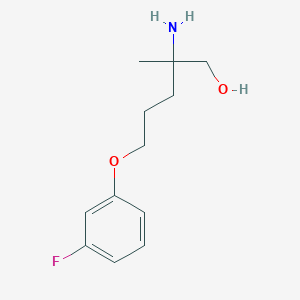
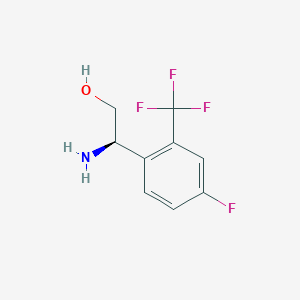
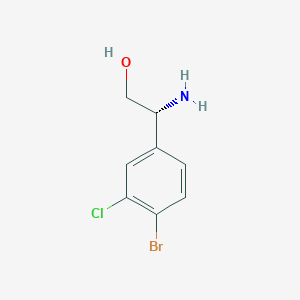
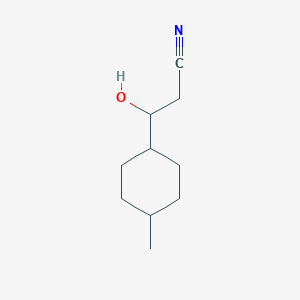

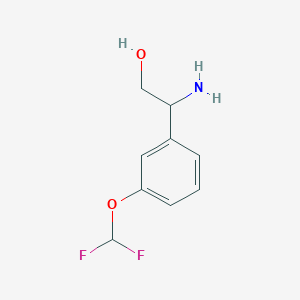
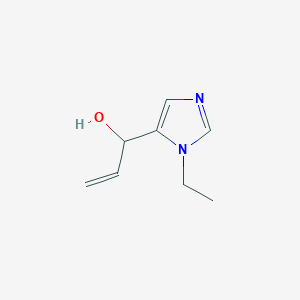
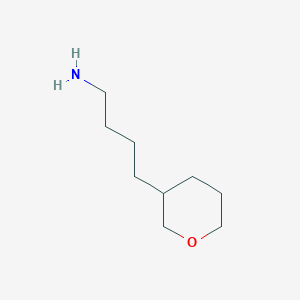
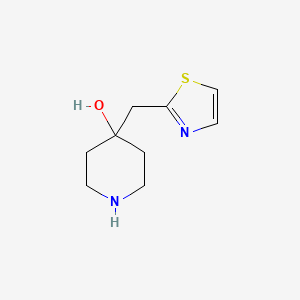
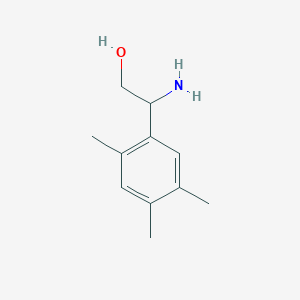
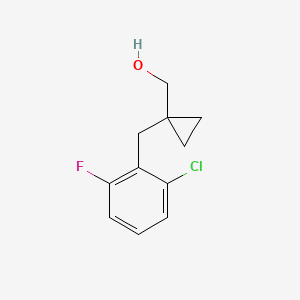
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
